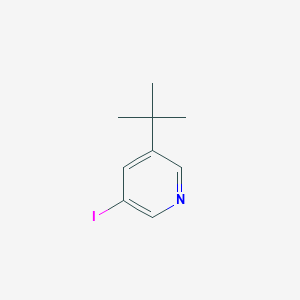
3-(tert-Butyl)-5-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-5-iodopyridine: is an organic compound that belongs to the class of iodopyridines It features a pyridine ring substituted with a tert-butyl group at the 3-position and an iodine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-5-iodopyridine typically involves the iodination of a pyridine derivative. One common method includes the following steps:
Starting Material: 3-tert-Butylpyridine.
Iodination Reaction: The iodination can be carried out using iodine (I2) and a suitable oxidizing agent such as potassium iodate (KIO3) or sodium iodate (NaIO3) in an acidic medium. The reaction is typically conducted at elevated temperatures to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(tert-Butyl)-5-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), or thiourea.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Coupling Products: Biaryl or aliphatic-aromatic compounds.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology and Medicine:
Pharmaceutical Intermediates: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Probes: Used in the development of probes for biological studies, particularly in imaging and diagnostic applications.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Catalysis: Acts as a precursor for catalysts used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-5-iodopyridine depends on its specific application
Electrophilic Substitution: The iodine atom can participate in electrophilic substitution reactions, facilitating the formation of new bonds.
Coordination Chemistry: The pyridine ring can coordinate with metal ions, forming complexes that can catalyze various reactions.
Comparison with Similar Compounds
3-(tert-Butyl)-5-bromopyridine: Similar structure but with a bromine atom instead of iodine.
3-(tert-Butyl)-5-chloropyridine: Similar structure but with a chlorine atom instead of iodine.
3-(tert-Butyl)-5-fluoropyridine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness:
Reactivity: The iodine atom in 3-(tert-Butyl)-5-iodopyridine is more reactive in substitution reactions compared to bromine, chlorine, or fluorine, making it a valuable intermediate in organic synthesis.
Applications: Its unique reactivity profile allows for specific applications in the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C9H12IN |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
3-tert-butyl-5-iodopyridine |
InChI |
InChI=1S/C9H12IN/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,1-3H3 |
InChI Key |
NUNDBHDEUFZOBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CN=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13006667.png)


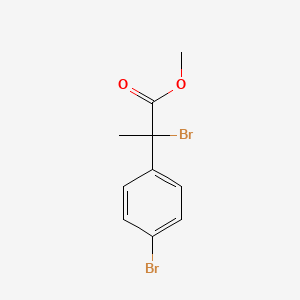
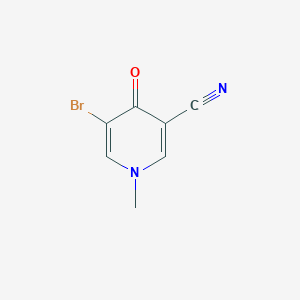
![4-Fluorobenzo[d]thiazol-5-amine](/img/structure/B13006695.png)
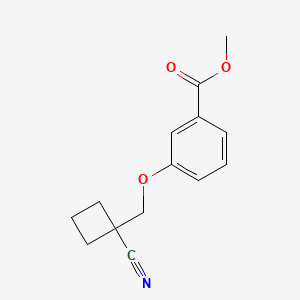
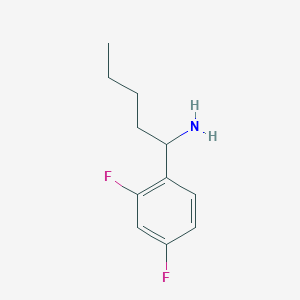
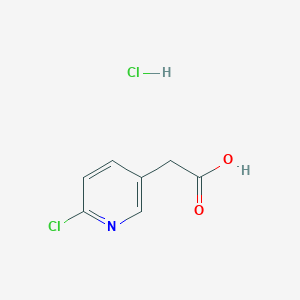
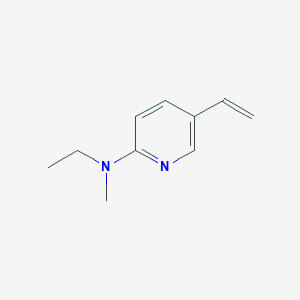
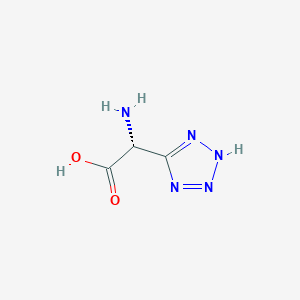
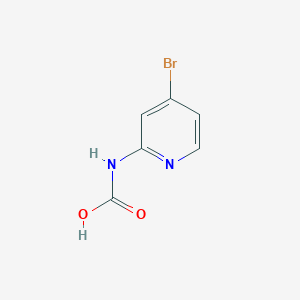
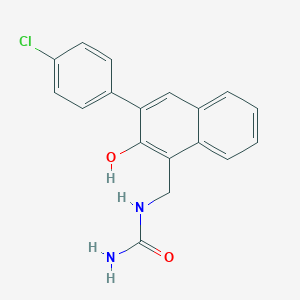
![[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13006752.png)
